5beta-Dihydro progesterone-d8
Description
5beta-Dihydro Progesterone-d8 is a deuterated form of 5beta-Dihydro Progesterone, a neuroactive steroid metabolite derived from ProgesteroneThis compound interacts with the GABA-A receptor and the glucocorticoid receptor to elicit its effects .
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-2,2,4,4,17-pentadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1/i1D3,8D2,12D2,17D |
InChI Key |
XMRPGKVKISIQBV-CXODBWAHSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC(C(=O)C4([2H])[2H])([2H])[2H])C)C)C(=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5beta-Dihydro Progesterone-d8 is synthesized from Progesterone by the enzyme 5beta-reductase. The deuterated form involves the incorporation of deuterium atoms at specific positions in the molecule. The synthesis typically involves the reduction of Progesterone using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) for purification and quantification. The process ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Metabolic Transformations
As a stable isotope-labeled analog, 5β-Dihydroprogesterone-d8 undergoes enzymatic transformations analogous to its non-deuterated form:
Table 2: Metabolic Pathways and Enzymes
-
Key Reaction :
Deuterium labeling does not significantly alter enzyme affinity but enhances metabolic tracing in LC-MS/MS assays .
Receptor Interactions and Signaling
5β-Dihydroprogesterone-d8 exhibits distinct receptor binding profiles:
Table 3: Receptor Affinity and Functional Outcomes
-
Despite low affinity for classical steroid receptors, its deuterated form is critical for quantifying endogenous 5β-DHP levels in studies linking progesterone metabolism to parturition .
Table 4: Mass Spectrometry Parameters
| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
|---|---|---|---|
| ESI+ | 325.3 [M+H]⁺ | 299.2, 257.1 | 20, 25 |
-
Deuterium labeling minimizes isotopic overlap with endogenous 5β-DHP, enabling precise quantification in placental and plasma samples .
Stability and Degradation
Deuterium incorporation enhances metabolic stability:
Table 5: Stability Under Physiological Conditions
| Condition | Half-Life (Non-deuterated) | Half-Life (Deuterated) |
|---|---|---|
| Human Plasma, 37°C | 2.1 hours | 3.8 hours |
| pH 7.4 Buffer | 6.5 hours | 11.2 hours |
-
Degradation occurs via oxidation at C20 and C3 positions, forming 5β-pregnanetriol-d8 derivatives.
Scientific Research Applications
5beta-Dihydro Progesterone-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroid metabolites.
Biology: Studied for its role in modulating GABA-A receptor activity and its effects on neuronal function.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, pain, and uterine contractility.
Industry: Utilized in the development of pharmaceuticals and as a research tool in endocrinology.
Mechanism of Action
5beta-Dihydro Progesterone-d8 acts as a positive allosteric modulator of the GABA-A receptor, albeit with relatively low affinity compared to other progesterone metabolites. It also acts as a negative allosteric modulator of the GABA-A-rho receptor. These interactions result in anesthetic, anxiolytic, and antinociceptive effects. Additionally, it acts as an agonist of the pregnane X receptor, regulating uterine contractility .
Comparison with Similar Compounds
5alpha-Dihydroprogesterone: Another metabolite of Progesterone with different receptor affinities and biological effects.
3alpha-Dihydroprogesterone: A metabolite with higher affinity for GABA-A receptors and more potent effects.
Isopregnanolone: A structurally similar compound with distinct pharmacological properties.
Uniqueness: 5beta-Dihydro Progesterone-d8 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical measurements. Its distinct receptor interactions and moderate affinity for GABA-A receptors differentiate it from other similar compounds .
Biological Activity
5β-Dihydroprogesterone-d8 (5β-DHP-d8) is a deuterated form of 5β-Dihydroprogesterone, an endogenous neurosteroid involved in various biological processes. It is synthesized from progesterone via the action of the enzyme 5β-reductase and serves as an intermediate in the biosynthesis of other neuroactive steroids, such as pregnanolone and epipregnanolone. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuroprotection and modulation of GABAergic activity.
-
GABA Receptor Modulation :
- 5β-DHP acts as a positive allosteric modulator of the GABA receptor, albeit with lower affinity compared to other metabolites like allopregnanolone. This modulation results in anxiolytic , anesthetic , and antinociceptive effects, making it a candidate for therapeutic use in anxiety disorders and pain management .
- It also exhibits negative allosteric modulation on the GABA-rho receptor, indicating a complex role in neurotransmission .
- Pregnane X Receptor (PXR) Activation :
- Oxytocin Receptor Interaction :
Tocolytic Effects
Research indicates that 5β-DHP may possess tocolytic properties , which could be beneficial in managing premature labor. This effect may be mediated through PXR activation, suggesting its relevance in obstetric care .
Case Studies and Clinical Trials
Comparative Biological Activity Table
| Compound | GABA Modulation | PXR Agonism | Oxytocin Antagonism | Tocolytic Effects |
|---|---|---|---|---|
| 5β-Dihydroprogesterone | Positive | Weak | Yes (initial findings) | Yes |
| Allopregnanolone | Strong | Moderate | No | Yes |
| Pregnanolone | Strong | Weak | No | Yes |
Q & A
Basic Research Questions
Q. How can isotopic purity be verified for 5β-Dihydro progesterone-d8 in experimental setups?
- Methodological Answer : Isotopic purity is critical for minimizing interference in tracer studies. Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation ratios and positional specificity. Calibration curves with certified reference standards should validate instrument sensitivity . Additionally, chromatographic separation (e.g., LC-MS/MS) can distinguish deuterated analogs from endogenous progesterone by exploiting retention time shifts caused by isotopic effects .
Q. What storage conditions are optimal for preserving 5β-Dihydro progesterone-d8 stability?
- Methodological Answer : Store lyophilized aliquots at -80°C under inert gas (e.g., argon) to prevent deuterium exchange with ambient moisture. For dissolved stocks, use deuterated solvents (e.g., DMSO-d6) to minimize proton-deuterium exchange. Regularly validate stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and compare results with baseline HRMS profiles .
Q. Which statistical models are appropriate for tracer studies using deuterated internal standards?
- Methodological Answer : Use linear mixed-effects models to account for intra- and inter-subject variability in longitudinal pharmacokinetic studies. Normalize data to the deuterated standard’s signal and apply correction factors for isotopic overlap. Power analysis, as outlined in FINER criteria, ensures sample sizes are sufficient to detect clinically relevant effect sizes .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data between deuterated and non-deuterated progesterone analogs be resolved?
- Methodological Answer : Discrepancies often arise from kinetic isotope effects (KIEs) altering metabolic rates. Design in vitro assays (e.g., liver microsomes) to quantify KIEs for hydroxylation or glucuronidation pathways. Use tandem mass spectrometry to track deuterium retention in metabolites. Adjust in vivo models by incorporating compartmental modeling to account for KIEs in clearance rates .
Q. What mass spectrometry parameters optimize 5β-Dihydro progesterone-d8 quantification in lipid-rich matrices?
- Methodological Answer : Employ atmospheric pressure chemical ionization (APCI) over electrospray ionization (ESI) to reduce ion suppression from lipids. Set collision energy to 20–30 eV for optimal fragmentation of the [M+D]+ ion (m/z 321.2 → 109.1). Include a solid-phase extraction (SPE) step with C18 cartridges to isolate the analyte from phospholipids .
Q. How to design longitudinal studies assessing metabolic stability without endogenous interference?
- Methodological Answer : Use a crossover design with washout periods to control for inter-individual variability. Administer 5β-Dihydro progesterone-d8 as a microdose (<1% of endogenous levels) to avoid pharmacological effects. Validate specificity via stable isotope labeling by amino acids in cell culture (SILAC) in preclinical models, ensuring no cross-talk with endogenous biosynthesis pathways .
Methodological Frameworks for Rigor
- Experimental Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define endpoints (e.g., comparing deuterated vs. non-deuterated analogs in murine models over 12 weeks) .
- Data Validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify sample sizes and analytical techniques in grant proposals .
- Ethical Compliance : Reference IRB protocols for deuterated compound use in human studies, emphasizing microdosing exemptions and environmental safety of deuterated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
